3,5-Dibromobenzenecarbothioamide
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Overview
Description
3,5-Dibromobenzenecarbothioamide is an organic compound with the molecular formula C₇H₅Br₂NS and a molecular weight of 294.99 g/mol It is a derivative of benzenecarbothioamide, where two bromine atoms are substituted at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromobenzenecarbothioamide typically involves the bromination of benzenecarbothioamide. One common method is the reaction of benzenecarbothioamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromobenzenecarbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonamides or reduction to form thiobenzamides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzenecarbothioamides can be formed.
Oxidation Products: Sulfonamides are common oxidation products.
Reduction Products: Thiobenzamides are typical reduction products.
Scientific Research Applications
3,5-Dibromobenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dibromobenzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzamide: Similar structure but with an amide group instead of a thioamide group.
3,5-Dibromothiobenzamide: Similar structure but with different substitution patterns on the benzene ring.
3,5-Dibromoaniline: Similar structure but with an amino group instead of a thioamide group
Uniqueness
3,5-Dibromobenzenecarbothioamide is unique due to its specific substitution pattern and the presence of the thioamide group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3,5-dibromobenzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUUMOLCQBZZRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371033 |
Source
|
Record name | 3,5-Dibromothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104317-55-7 |
Source
|
Record name | 3,5-Dibromothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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